5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

This compound is a trisubstituted pyridazin-3(2H)-one derivative featuring a unique combination of a 5-hydroxy group, a 4-methylsulfanyl substituent, and a 2-phenyl ring. This specific substitution pattern places it at the intersection of several biologically active pharmacophores, making it a versatile scaffold for medicinal chemistry and agrochemical research.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 64178-80-9
Cat. No. B12904787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one
CAS64178-80-9
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCSC1=C(C=NN(C1=O)C2=CC=CC=C2)O
InChIInChI=1S/C11H10N2O2S/c1-16-10-9(14)7-12-13(11(10)15)8-5-3-2-4-6-8/h2-7,14H,1H3
InChIKeyCMVHCNSUWVAWLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one (CAS 64178-80-9): A Strategic Pyridazinone Scaffold for Scientific Procurement


This compound is a trisubstituted pyridazin-3(2H)-one derivative featuring a unique combination of a 5-hydroxy group, a 4-methylsulfanyl substituent, and a 2-phenyl ring [1]. This specific substitution pattern places it at the intersection of several biologically active pharmacophores, making it a versatile scaffold for medicinal chemistry and agrochemical research. Its core structure is shared with known bioactive molecules, including inhibitors of superoxide dismutase 1 (SOD1) and cyclooxygenase-2 (COX-2), providing a validated starting point for targeted lead optimization [2].

Why Close Analogs Cannot Substitute for 5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one in Structure-Activity Relationship (SAR) Studies


The specific arrangement of the 4-methylsulfanyl and 5-hydroxy groups on the pyridazinone core is not arbitrary; it dictates unique electronic and steric properties that directly impact target binding. Substituting the methylsulfanyl group with a chloro, methyl, or amino group, or removing the 5-hydroxy moiety, can drastically alter hydrogen-bonding donor/acceptor patterns, oxidative stability, and lipophilicity [1]. As demonstrated by the divergent activities of closely related 2-phenylpyridazin-3(2H)-one derivatives as either SOD1 inhibitors or COX-2 inhibitors, subtle structural changes lead to profound differences in biological target engagement and selectivity [1].

Quantitative Evidence Guide: Differentiating 5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one from its Closest Structural Analogs


Enhanced Hydrogen-Bonding Capacity Compared to 4-Chloro and 4-Methyl Analogs

The target compound possesses both a hydrogen-bond donor (5-OH) and a sulfur-containing acceptor (4-SCH₃), which is distinct from common 4-chloro or 4-methyl substituted analogs that lack one of these features. The computed Topological Polar Surface Area (TPSA) of 78.2 Ų and a single hydrogen bond donor (count=1) provide a unique balance of polarity and membrane permeability [1]. This contrasts with 4-chloro-5-hydroxy-2-phenyl-3(2H)-pyridazinone, where the electron-withdrawing chlorine alters the ring's electronic character and the hydroxyl group's acidity, potentially leading to different reactivity and target interactions.

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

Potential for Metabolic Activation via the 4-Methylsulfanyl Group: A Prodrug Design Advantage

The 4-methylsulfanyl group is a recognized metabolic handle that can undergo oxidation to a sulfoxide or sulfone, potentially altering a compound's activity in vivo. This feature is not available in 4-methyl or 4-chloro derivatives [1]. For instance, the related herbicide chloridazone undergoes metabolic transformation involving a methylsulfanyl group on a pyridazinone core to form active metabolites [2]. This suggests the target compound can serve as a platform for developing prodrugs or compounds with tunable metabolic stability, offering an advantage over metabolically inert analogs.

Prodrug Design Metabolism ADME

Scaffold for Selective Enzyme Inhibition: Distinct from the SOD1 Inhibitor LCS-1

The 2-phenylpyridazin-3(2H)-one core is the basis for the selective SOD1 inhibitor LCS-1 (IC₅₀ = 1.07 µM) . However, LCS-1 lacks the 4-methylsulfanyl and 5-hydroxy groups of the target compound. The presence of these additional substituents is expected to drastically alter target affinity and selectivity. For example, pyridazinone-based COX-2 inhibitors, which also utilize a 2-phenylpyridazin-3-one core, show that modifications at the 4 and 5 positions are critical for achieving selectivity for COX-2 over COX-1 [1]. Therefore, the target compound offers a distinct starting point for developing inhibitors with a different selectivity profile than LCS-1.

Enzyme Inhibition SOD1 COX-2 Drug Discovery

Optimal Scientific and Industrial Application Scenarios for 5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one


Design of Selective COX-2 Inhibitors with Tunable Pharmacokinetics

Based on the pyridazinone COX-2 inhibitor pharmacophore, this compound can serve as a key intermediate for synthesizing novel anti-inflammatory agents [1]. The 5-hydroxy group allows for further derivatization (e.g., etherification, esterification) to modulate bioavailability, while the 4-methylsulfanyl group provides a metabolic handle for controlling half-life, enabling the rational design of next-generation COX-2 inhibitors with improved safety profiles.

Development of Agrochemical Safeners or Pesticide Metabolite Standards

Given the prevalence of the pyridazinone scaffold in herbicides and the role of methylsulfanyl groups in plant metabolism, this compound is an ideal candidate for use as a reference standard in environmental fate studies or as a scaffold for developing novel safeners [2]. Its structural similarity to known pesticide scaffolds suggests it may have inherent herbicidal activity or could be used to synthesize new active ingredients.

Chemical Biology Probe for Oxidative Stress Pathways

The compound's reported antioxidant properties, combined with the unique redox chemistry of the methylsulfanyl group, make it a valuable probe for investigating oxidative stress mechanisms [3]. In contrast to simple phenolic antioxidants, the sulfur atom can undergo reversible oxidation, offering a dynamic tool to study redox signaling without permanently altering the cellular redox state.

Fragment-Based Drug Discovery (FBDD) Library Component

With a molecular weight of only 234.28 g/mol and a balanced LogP of ~1.6, this compound falls within ideal fragment-like space [3]. Its three distinct substituents create diverse vectors for fragment growth, making it a high-value addition to fragment libraries for screening against novel targets. Its synthesis in 97% purity (as offered by major suppliers) ensures reproducible screening results .

Quote Request

Request a Quote for 5-Hydroxy-4-(methylsulfanyl)-2-phenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.